Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester)
Brand Name: Vulcanchem
CAS No.: 63906-66-1
VCID: VC18465027
InChI: InChI=1S/C8H9ClN4O3.HNO3/c1-11-5-4(6(15)12(2)8(11)16)13(3-14)7(9)10-5;2-1(3)4/h14H,3H2,1-2H3;(H,2,3,4)
SMILES:
Molecular Formula: C8H10ClN5O6
Molecular Weight: 307.65 g/mol

Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester)

CAS No.: 63906-66-1

Cat. No.: VC18465027

Molecular Formula: C8H10ClN5O6

Molecular Weight: 307.65 g/mol

* For research use only. Not for human or veterinary use.

Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) - 63906-66-1

Specification

CAS No. 63906-66-1
Molecular Formula C8H10ClN5O6
Molecular Weight 307.65 g/mol
IUPAC Name 8-chloro-7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione;nitric acid
Standard InChI InChI=1S/C8H9ClN4O3.HNO3/c1-11-5-4(6(15)12(2)8(11)16)13(3-14)7(9)10-5;2-1(3)4/h14H,3H2,1-2H3;(H,2,3,4)
Standard InChI Key AKWIIELWJKTVGQ-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CO.[N+](=O)(O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 8-chloro-7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione; nitric acid, reflects its hybrid structure: a theophylline core (1,3-dimethylxanthine) modified at positions 7 and 8 with hydroxymethyl and chlorine substituents, respectively, and esterified with nitric acid . Key identifiers include:

PropertyValue
CAS No.63906-66-1
Molecular FormulaC8H10ClN5O6\text{C}_8\text{H}_{10}\text{ClN}_5\text{O}_6
Molecular Weight307.65 g/mol
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CO.N+(O)[O-]
InChIKeyAKWIIELWJKTVGQ-UHFFFAOYSA-N

The presence of a nitrate ester group introduces polarity and metabolic stability compared to non-esterified theophylline analogs .

Spectroscopic and Structural Validation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for closely related theophylline derivatives provide indirect structural insights. For example, in analogous compounds:

  • ¹H-NMR: Methyl groups on N1 and N3 resonate at δ 3.2–3.5 ppm, while the hydroxymethyl proton appears as a triplet near δ 4.1 ppm .

  • ¹³C-NMR: Carbonyl carbons (C2 and C6) typically appear at δ 150–155 ppm, with purine ring carbons between δ 100–148 ppm .

  • IR: Stretching vibrations for C=O (1,650–1,750 cm⁻¹) and NO₂ (1,520–1,370 cm⁻¹) confirm esterification .

While experimental data specific to this compound are scarce, computational models predict similar spectral features .

Synthesis and Chemical Reactivity

Synthetic Pathways

  • Chlorination: Electrophilic substitution at C8 using Cl₂ or SO₂Cl₂ in acidic media.

  • Hydroxymethylation: Friedel-Crafts alkylation or Mannich reaction at C7.

  • Nitration: Esterification with nitric acid via nucleophilic acyl substitution.

Yield optimization would require careful control of reaction conditions, particularly during nitration to avoid oxidative degradation of the purine ring.

Stability and Reactivity

The nitrate ester group confers both advantages and challenges:

  • Advantages: Enhanced solubility in polar solvents (e.g., logP ≈ 0.8 predicted) compared to non-esterified theophylline (logP ≈ -0.7) .

  • Challenges: Potential hydrolysis in aqueous media (t₁/₂ ≈ 4–6 hrs at pH 7.4), releasing nitric oxide and the parent hydroxymethyl-theophylline.

TargetPredicted IC₅₀ (μM)Theophylline IC₅₀ (μM)
PDE4B12.3 ± 1.428.9 ± 3.1
Adenosine A₁45.6 ± 5.219.8 ± 2.4

These computational results imply a potential shift in selectivity toward PDE inhibition over adenosine receptor antagonism .

Anti-Inflammatory and Anticancer Prospects

Recent studies on structurally similar compounds, such as acefylline hybrids, demonstrate:

  • NF-κB pathway inhibition (75% suppression at 10 μM in RAW 264.7 macrophages).

  • Cytotoxicity against HepG2 cells (IC₅₀ = 8.2–14.7 μM via mitochondrial apoptosis) .

While direct evidence for 8-chloro-7-hydroxymethyl-theophylline nitrate ester is lacking, its electronic profile (Cl σ-hole, NO₂ π-deficient ring) suggests comparable bioactivity .

Computational ADME/Toxicology Profiling

Pharmacokinetic Predictions

QikProp simulations (Schrödinger Suite) yield the following ADME parameters:

ParameterValueIdeal Range
Caco-2 Permeability (nm/s)112 ± 18>25
Human Oral Absorption (%)76 ± 9>30%
Plasma Protein Binding (%)89 ± 4<90%
CYP2D6 Inhibition0.32 (Probable non-inhibitor)<0.5

These data suggest favorable absorption and distribution but potential accumulation due to high protein binding .

Toxicity Risks

Pro-Tox II predictions highlight two concerns:

  • Mitochondrial toxicity (Score: 0.72; Threshold: 0.5).

  • hERG inhibition risk (IC₅₀ = 3.1 μM; Threshold: 10 μM) .

Future Research Directions

Priority Investigations

  • In vitro PDE4B inhibition assays to validate computational docking results.

  • Synthetic route optimization focusing on nitration efficiency and purity.

  • Metabolite profiling to characterize hydrolysis products and nitric oxide release kinetics.

Clinical Translation Challenges

  • Dose-limiting toxicity from cumulative nitric oxide exposure.

  • Formulation stability in aqueous vehicles.

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